2-(4-(2-Fluorophenyl)-1H-pyrazol-1-yl)propanoic acid
Description
2-(4-(2-Fluorophenyl)-1H-pyrazol-1-yl)propanoic acid is a pyrazole derivative featuring a propanoic acid backbone and a 2-fluorophenyl substituent on the pyrazole ring. This structural motif combines aromatic heterocyclic chemistry with carboxylic acid functionality, making it a candidate for diverse applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C12H11FN2O2 |
|---|---|
Molecular Weight |
234.23 g/mol |
IUPAC Name |
2-[4-(2-fluorophenyl)pyrazol-1-yl]propanoic acid |
InChI |
InChI=1S/C12H11FN2O2/c1-8(12(16)17)15-7-9(6-14-15)10-4-2-3-5-11(10)13/h2-8H,1H3,(H,16,17) |
InChI Key |
FZNLIWJXVCYGEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)N1C=C(C=N1)C2=CC=CC=C2F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Fluorophenyl)-1H-pyrazol-1-yl)propanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a boron reagent and a palladium catalyst.
Formation of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-Fluorophenyl)-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(4-(2-Fluorophenyl)-1H-pyrazol-1-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-(2-Fluorophenyl)-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins and pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Structural and Electronic Effects
- Fluorine Position : The 2-fluorophenyl group in the target compound likely induces distinct electronic effects compared to the 4-fluorophenyl isomer (). The ortho-fluorine may sterically hinder rotations or alter dipole moments, impacting interactions with biological targets like enzymes or receptors .
- Substituent Diversity: Electron-Withdrawing Groups (e.g., -CF₃, -NO₂): Enhance metabolic stability and lipophilicity (e.g., trifluoromethyl in ) . Electron-Donating Groups (e.g., -NH₂, -OCH₃): Increase solubility and hydrogen-bonding capacity () .
Physicochemical Properties
- Solubility: The propanoic acid moiety provides a carboxylic acid group for salt formation, enhancing aqueous solubility compared to cyclobutane or acetic acid analogs () .
- Lipophilicity : Fluorine and chlorine substituents increase logP values, favoring membrane permeability () .
Biological Activity
2-(4-(2-Fluorophenyl)-1H-pyrazol-1-yl)propanoic acid, also known as Izumerogant, is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H18ClF4N5O2
- CAS Number : 2299252-72-3
- SMILES Notation : C(F)(F)(F)c1c(-c2c(c(no2)-c3c(Cl)cccc3F)-c4ncccn4)cnn1CCC(C)(C)O
Izumerogant operates primarily as a selective inhibitor targeting specific pathways in cellular signaling. It has been identified as a potent inhibitor of p38 MAP kinase, which plays a crucial role in inflammatory responses and cellular stress responses. The compound's selectivity for this kinase is attributed to its ability to form unique hydrogen bonds within the ATP binding site, enhancing its inhibitory potency and specificity .
Antibacterial and Antifungal Activity
Research indicates that compounds similar to Izumerogant exhibit significant antibacterial and antifungal properties. For instance, studies on various pyrazole derivatives have shown effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL against strains such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The anti-inflammatory potential of Izumerogant has been highlighted in several studies. By inhibiting p38 MAP kinase, it reduces the production of pro-inflammatory cytokines, which may be beneficial in treating conditions characterized by excessive inflammation .
Case Studies
-
Study on Inhibition of p38 MAP Kinase :
A high-throughput screening identified Izumerogant as a selective inhibitor of p38 MAP kinase. The study demonstrated that the compound effectively reduced inflammatory markers in vitro and showed promise for further clinical development . -
Antimicrobial Efficacy :
In a comparative study of various pyrazole derivatives, Izumerogant was evaluated alongside other compounds for its antimicrobial activity. Results indicated that it possessed comparable efficacy against bacterial strains, with specific MIC values supporting its potential use as an antimicrobial agent .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
